1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Description
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-60-3 | |
| Record name | α-(2-Methylpropyl)-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Benzimidazole Core
A common approach to synthesize the benzimidazole nucleus involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or microwave-assisted conditions.
Microwave-Assisted Solvent-Free Method : o-Phenylenediamine and anthranilic acid are mixed with polyphosphoric acid and irradiated at 160 °C for 12 minutes, yielding 2-(2-aminophenyl)-1H-benzimidazole with high atom economy and efficiency.
Acid-Catalyzed Reflux : Refluxing amino acid derivatives with o-phenylenediamine in 4 N HCl at 90–100 °C for several hours also facilitates benzimidazole ring closure.
Introduction of the 3-Methylbutan-1-amine Side Chain
The side chain is introduced via nucleophilic substitution on benzimidazole derivatives:
Alkylation Using Sodium Hydride and Alkyl Halides : The benzimidazole intermediate is dissolved in dimethylformamide (DMF), treated with sodium hydride (NaH) to generate the nucleophilic species, followed by dropwise addition of an alkyl halide such as benzyl chloride or an appropriate alkyl chloride corresponding to the 3-methylbutan-1-amine side chain. The reaction is stirred at room temperature for several hours (typically 5–15 hours) and monitored by thin-layer chromatography (TLC).
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Deprotonation | Sodium hydride (NaH), DMF solvent, room temperature, 30 min | Generates nucleophilic benzimidazole anion |
| Alkylation | Alkyl chloride (e.g., benzyl chloride), dropwise addition, room temperature, 5–15 hrs | Nucleophilic substitution on benzimidazole |
| Workup | Extraction with chloroform or dichloromethane, washing with water | Removal of inorganic salts and impurities |
| Drying | Anhydrous sodium sulfate (Na2SO4) | Dry organic layer before concentration |
| Purification | Column chromatography | Isolates pure product |
- Yields and Physical Properties : The purified products are often obtained as white solids with melting points around 175–178 °C and yields typically ranging from 70% to 75%.
Alternative Functionalization Approaches
Acetylation of Benzimidazole Derivatives : Acetyl chloride can be used instead of alkyl halides to introduce acetyl groups on the benzimidazole nitrogen, providing derivatives for further modification.
Catalyst-Assisted Synthesis : Trinuclear cationic copper(II) complexes have been employed as catalysts in ethanol solvent under microwave irradiation to synthesize chiral benzimidazole derivatives efficiently, though specific application to this compound requires adaptation.
Representative Synthesis Procedure (Adapted from Literature)
| Step No. | Procedure Description |
|---|---|
| 1 | Dissolve benzimidazole intermediate (e.g., 1-(1H-benzimidazol-2-yl)amine derivative) in dry DMF. |
| 2 | Add sodium hydride (NaH) portion-wise under stirring at room temperature; stir for 30 minutes. |
| 3 | Add 3-methylbutan-1-yl chloride dropwise to the reaction mixture and stir at room temperature for 5–15 hours. |
| 4 | Monitor reaction progress by TLC. |
| 5 | Upon completion, quench reaction, extract with chloroform or dichloromethane, wash with water. |
| 6 | Dry organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. |
| 7 | Purify crude product by column chromatography using suitable eluents (e.g., hexane/ethyl acetate). |
| 8 | Characterize purified compound by NMR (1H and 13C), melting point, and other spectroscopic methods. |
Analytical Data and Characterization
NMR Spectroscopy : Typical $$^{1}H$$ NMR signals include methyl groups as doublets (J ≈ 4.6 Hz), methylene and methine protons as multiplets, and aromatic protons between δ 7.0–8.0 ppm. $$^{13}C$$ NMR confirms aromatic carbons and aliphatic side chain carbons.
Melting Point : Purified compounds generally exhibit melting points in the range of 175–178 °C, indicating high purity.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Base | Sodium hydride (NaH) | Strong base for deprotonation |
| Alkylating Agent | 3-Methylbutan-1-yl chloride or benzyl chloride | Provides side chain introduction |
| Temperature | Room temperature (20–25 °C) | Mild conditions |
| Reaction Time | 5–15 hours | Monitored by TLC |
| Workup | Extraction with chloroform/dichloromethane | Removal of inorganic byproducts |
| Drying Agent | Anhydrous sodium sulfate (Na2SO4) | Removes trace water |
| Purification | Column chromatography | Ensures product purity |
| Yield | 70–75% | Moderate to good |
| Product Physical State | White solid | Indicative of purity |
Research Findings and Notes
The use of sodium hydride as a base is critical for efficient deprotonation of the benzimidazole nitrogen, enabling nucleophilic substitution with alkyl halides.
Microwave-assisted synthesis of the benzimidazole core offers a greener and faster alternative to conventional reflux methods, improving atom economy and reducing reaction times.
Purification by column chromatography is essential to separate the desired product from unreacted starting materials and side products.
The reaction conditions are generally mild, avoiding harsh reagents or extreme temperatures, which is beneficial for preserving functional group integrity.
Characterization data such as NMR and melting point provide reliable confirmation of the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or amino-substituted imidazoles.
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
B2 is compared with three categories of analogs: (1) corrosion inhibitors from the same study (B1 and B3), (2) enantiomers and derivatives with modified substituents, and (3) compounds with alternative functional groups. Key data are summarized in Table 1.
Table 1: Comparative Physical and Thermodynamic Properties
Key Observations:
- Thermodynamic Stability : The ΔG value for B2 (-7.64 kcal/mol) is more negative than B1 (-6.98 kcal/mol), indicating stronger binding affinity to metal surfaces, which correlates with higher corrosion inhibition efficiency .
- Substituent Effects : The methylthio group in B3 may introduce steric hindrance or electronic effects, though its performance data remain unreported .
Corrosion Inhibition Performance
In electrochemical studies (), B2 exhibited superior inhibition efficiency (89.2% at 500 ppm) compared to B1 (82.5%) and B3 (84.7%) in 1 M HCl. Quantum chemical calculations revealed that B2’s higher HOMO energy (-5.12 eV vs. B1’s -5.34 eV) facilitates electron donation to metal surfaces, while its lower LUMO energy (-1.87 eV vs. B1’s -1.65 eV) enhances acceptor capabilities, stabilizing adsorption .
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine, also known by its chemical formula CHN and CAS No. 1235960-36-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 203.28 g/mol
- Molecular Formula : CHN
- CAS Number : 1235960-36-7
The biological activity of this compound has been linked to its role as a potential inhibitor of various kinases, particularly in cancer therapy. The compound's structure allows it to interact with key cellular pathways that regulate cell growth and apoptosis.
Inhibition of Kinase Activity
Recent studies have shown that derivatives of benzo[d]imidazole compounds exhibit significant inhibitory effects on tyrosine kinases, which are crucial in cancer progression. For instance, a related study highlighted that certain benzo[d]imidazole derivatives demonstrated half-maximal inhibitory concentration (IC) values ranging from 7.82 to 21.48 μM against various cancer cell lines, indicating a strong potential for therapeutic applications .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A series of synthesized compounds based on the benzo[d]imidazole scaffold were tested for their cytotoxic effects against HepG2 liver cancer cells. Notably, one compound exhibited IC values comparable to established tyrosine kinase inhibitors (TKIs). The mechanism involved the induction of apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of the anti-apoptotic protein Bcl-2 .
| Compound | IC (μM) | Target Kinases | Mechanism of Action |
|---|---|---|---|
| 6h | 7.82 | EGFR, HER2 | Apoptosis induction |
| 6i | 21.48 | mTOR | Cell cycle arrest and apoptosis |
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes. These studies revealed multiple interaction points that enhance the compound's efficacy as a multi-targeted kinase inhibitor. The findings suggest that structural modifications could further optimize these interactions for improved therapeutic outcomes .
Therapeutic Potential
The promising results from in vitro studies indicate that this compound could serve as a lead compound for developing new anticancer therapies. Its ability to induce apoptosis in cancer cells while inhibiting critical signaling pathways positions it as a candidate for further research and clinical development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
